4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile
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Overview
Description
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the family of naphthopyrans This compound is characterized by its fused ring structure, which includes a naphthalene ring system fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions using grinding methods, which are environmentally friendly and efficient .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as amine-functionalized SiO2@Fe3O4 nanoparticles have been shown to be effective in promoting these reactions .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted naphthopyrans, which can have different functional groups depending on the reagents used. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit viral enzymes, thereby preventing viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthopyrans and pyran derivatives, such as:
- 2-Amino-4H-pyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 2,6-Dicarboxy-4-oxo-4H-pyran
Uniqueness
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile is unique due to its specific fused ring structure and the presence of both a carbonitrile and a keto groupIts ability to undergo multiple types of chemical reactions and its wide range of biological activities further distinguish it from similar compounds .
Properties
CAS No. |
50743-27-6 |
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Molecular Formula |
C14H7NO2 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-oxobenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(14)13(10)16/h1-6,8H |
InChI Key |
IDSOIALUFSOKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C#N |
Origin of Product |
United States |
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